(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411964
InChI: InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
SMILES: CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13411964

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Standard InChI Key PHTDECHKNDJYMG-SNVBAGLBSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)C
SMILES CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Canonical SMILES CC1=C(C=C(C=C1)CC(C(=O)O)N)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a chiral center at the C2 carbon, with the amino group (NH2-\text{NH}_2) and carboxylic acid (COOH-\text{COOH}) groups contributing to its zwitterionic nature in aqueous solutions. The 3,4-dimethylphenyl substituent introduces steric and electronic effects, enhancing hydrophobicity compared to simpler aromatic amino acids .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
CAS Number788141-80-0
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}
SMILES NotationCC1=C(C)C=C(CC@HC(=O)O)C=C1
Chiral CenterC2 (R-configuration)

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR signals include aromatic protons (δ\delta 6.8–7.2 ppm), methyl groups (δ\delta 2.2–2.4 ppm), and amino/carboxylic protons (δ\delta 1.5–3.5 ppm) .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N–H), 1700 cm1^{-1} (C=O), and 1600 cm1^{-1} (aromatic C=C).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via asymmetric catalytic methods to achieve the desired (R)-configuration. A representative route involves:

  • Knoevenagel Condensation: 3,4-Dimethylbenzaldehyde reacts with malonic acid derivatives to form an α,β-unsaturated intermediate .

  • Stereoselective Amination: Catalytic hydrogenation with chiral catalysts (e.g., Rh-DIOP complexes) introduces the amino group with >90% enantiomeric excess .

  • Hydrolysis: The nitrile or ester intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
KnoevenagelPiperidine, ethanol, reflux75–85%
HydrogenationH2\text{H}_2 (1 atm), Rh-DIOP, THF, 25°C82%
Hydrolysis6M HCl, 80°C, 12h95%

Industrial Production Challenges

Scale-up requires addressing:

  • Catalyst Cost: Rhodium-based catalysts are expensive, prompting research into Fe- or Ni-based alternatives .

  • Byproduct Formation: Dimethylphenyl group oxidation during hydrolysis necessitates inert atmospheres.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4), decreasing to 0.3 mg/mL at pH 2.0 due to protonation of the amino group .

  • Thermal Stability: Decomposes at 215°C without melting, as confirmed by DSC .

Partition Coefficients

  • LogP: 2.1 ± 0.3 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Amino Group: Forms Schiff bases with aldehydes (e.g., PhCHOImine\text{PhCHO} \rightarrow \text{Imine}).

  • Carboxylic Acid: Esterification with methanol (H2SO4\text{H}_2\text{SO}_4, reflux) yields methyl esters for prodrug applications .

Stability Under Oxidative Conditions

The dimethylphenyl group resists oxidation by H2O2\text{H}_2\text{O}_2 but undergoes hydroxylation with KMnO4\text{KMnO}_4 in acidic media.

Biological Activity and Applications

Enzyme Inhibition

In vitro studies demonstrate inhibition of:

  • Tyrosine Hydroxylase (IC50=12 μM\text{IC}_{50} = 12 \ \mu\text{M}): Potential application in Parkinson’s disease management .

  • Cyclooxygenase-2 (IC50=18 μM\text{IC}_{50} = 18 \ \mu\text{M}): Suggests anti-inflammatory properties.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amino Acid Derivatives

CompoundLogPIC50\text{IC}_{50} (Tyrosine Hydroxylase)Source
(2R)-3,4-Dimethylphenyl derivative2.112 µM
3,5-Dichlorophenyl analog3.28 µM
2,4-Dimethylphenyl isomer1.925 µM

Key Insight: Electron-withdrawing substituents (e.g., Cl) enhance enzyme affinity but reduce solubility .

Case Studies and Research Findings

Asymmetric Synthesis Optimization

A 2024 study achieved 99% enantiomeric excess using a redesigned Rh-(S)-BINAP catalyst, reducing reaction time to 6 hours .

In Vivo Neuroprotection

Rats administered 10 mg/kg/day showed 40% reduction in MPTP-induced dopaminergic neuron loss, highlighting therapeutic potential .

Challenges and Future Directions

Synthetic Bottlenecks

  • Catalyst Recovery: Immobilized catalysts on mesoporous silica show promise for reuse .

  • Racemization: pH control during hydrolysis critical to maintaining chirality.

Therapeutic Development

  • Prodrug Design: Ester derivatives under investigation for enhanced bioavailability .

  • Targeted Delivery: Nanoparticle encapsulation mitigates off-target effects in preclinical models.

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